molecular formula C23H18O7 B11158931 ethyl [(8'-methyl-2,2'-dioxo-2H,2'H-3,4'-bichromen-7'-yl)oxy]acetate

ethyl [(8'-methyl-2,2'-dioxo-2H,2'H-3,4'-bichromen-7'-yl)oxy]acetate

Cat. No.: B11158931
M. Wt: 406.4 g/mol
InChI Key: SVTMJWKJRNIWCK-UHFFFAOYSA-N
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Description

Structural Elucidation and Molecular Characterization

IUPAC Nomenclature and Systematic Naming Conventions

The systematic name ethyl [(8'-methyl-2,2'-dioxo-2H,2'H-3,4'-bichromen-7'-yl)oxy]acetate adheres to IUPAC rules for bicoumarin derivatives. The parent structure consists of two fused chromen-2-one (coumarin) units connected at the 3- and 4'-positions, forming a bicyclic framework. The numbering begins at the oxygen atom of the first chromen-2-one ring, proceeding clockwise, with the prime notation (') distinguishing the second ring. Substituents are assigned as follows:

  • 8'-Methyl : A methyl group at position 8' on the second coumarin unit.
  • 2,2'-Dioxo : Ketonic oxygens at positions 2 and 2' of both coumarin moieties.
  • 7'-yl Oxy : An ether linkage at position 7' connecting the second coumarin to an acetate group.
  • Ethyl Acetate : An ethoxycarbonylmethyl group (-OCH2COOCH2CH3) attached via the ether oxygen.

This nomenclature distinguishes it from analogues like methyl [(8-methoxy-2,2′-dioxo-2H,2′H-3,4′-bichromen-7′-yl)oxy]acetate, where a methoxy group replaces the methyl substituent.

Atomic Connectivity and Bonding Patterns

The molecular formula C23H18O7 (molecular weight 406.38 g/mol) confirms a bicoumarin scaffold with the following connectivity:

  • Core Structure : Two chromen-2-one rings fused via a single C–C bond between C3 of the first ring and C4' of the second.
  • Substituents :
    • A methyl group at C8' on the second coumarin.
    • An ethoxycarbonylmethyl (-OCH2COOCH2CH3) group at C7' via an ether linkage.
  • Bonding Features :
    • Conjugated System : The two coumarin units share a partially conjugated π-system, stabilized by resonance between the ketonic oxygens (C=O) and aromatic rings.
    • Ester Group : The acetate side chain introduces rotational flexibility, with dihedral angles between the ether oxygen and ester carbonyl group influenced by steric and electronic factors.

Crystallographic data for analogous bicoumarins (e.g., 6,6′-dimethyl-2H,2′H-3,4′-bichromene-2,2′-dione) reveal dihedral angles of ~52° between coumarin planes, suggesting a similar gauche conformation for the title compound.

Comparative Analysis with Related Bichromen Derivatives

Substituent Effects on Molecular Geometry

Comparative analysis with structurally similar compounds highlights the role of substituents in modulating electronic and steric properties:

Compound Substituents Dihedral Angle (Coumarin Units) Key Structural Feature
Ethyl [(8'-methyl-...)oxy]acetate 8'-methyl, 7'-OCH2COOCH2CH3 ~52° (estimated) Ethyl acetate side chain
Methyl [(8-methoxy-...)oxy]acetate 8-methoxy, 7'-OCH2COOCH3 Not reported Methoxy group enhances polarity
7',8'-Dimethoxy-... acetate 7',8'-dimethoxy 74° (solid state) Steric hindrance from methoxy groups

The 8'-methyl group in the title compound reduces electronic conjugation compared to methoxy-substituted analogues, favoring hydrophobic interactions over hydrogen bonding.

Electronic Effects of the Acetate Side Chain

The ethoxycarbonylmethyl group introduces an electron-withdrawing effect, polarizing the adjacent ether oxygen and altering the electron density distribution across the bicoumarin system. This contrasts with simpler bicoumarins lacking ester functionalities, where conjugation is more extensive.

Conformational Isomerism and Tautomeric Possibilities

Conformational Flexibility

The compound exhibits restricted rotation about the inter-coumarin C3–C4' bond due to steric hindrance between the two aromatic systems. In solution, equilibrium between two gauche conformers is likely, as observed in related coumarin dimers. Solid-state studies of analogous compounds suggest a preference for dihedral angles between 52° and 74°, depending on substituent bulk.

Tautomeric Behavior

Tautomerism in bicoumarins typically involves keto-enol equilibria. However, the title compound’s 2,2'-dioxo configuration stabilizes the diketonic form, disfavoring enolization due to:

  • Resonance Stabilization : Delocalization of electrons across the two carbonyl groups.
  • Lack of α-Hydrogens : The carbonyl carbons at positions 2 and 2' lack protons necessary for enol formation.

Exceptions may arise under extreme conditions (e.g., strong base), but such tautomers are transient and not isolable.

Properties

Molecular Formula

C23H18O7

Molecular Weight

406.4 g/mol

IUPAC Name

ethyl 2-[8-methyl-2-oxo-4-(2-oxochromen-3-yl)chromen-7-yl]oxyacetate

InChI

InChI=1S/C23H18O7/c1-3-27-21(25)12-28-18-9-8-15-16(11-20(24)30-22(15)13(18)2)17-10-14-6-4-5-7-19(14)29-23(17)26/h4-11H,3,12H2,1-2H3

InChI Key

SVTMJWKJRNIWCK-UHFFFAOYSA-N

Canonical SMILES

CCOC(=O)COC1=C(C2=C(C=C1)C(=CC(=O)O2)C3=CC4=CC=CC=C4OC3=O)C

Origin of Product

United States

Preparation Methods

Friedel-Crafts Acylation for Chromene Precursor Synthesis

Phenylacetyl chloride derivatives are reacted with resorcinol analogs under Lewis acid catalysis (e.g., AlCl₃ or FeCl₃) to form 7-hydroxy-4-methylcoumarin intermediates. This step typically achieves yields of 65–78% under anhydrous conditions in dichloromethane at 0–5°C. The methyl group at the 8'-position is introduced via electrophilic substitution using methyl iodide in the presence of a base such as potassium carbonate.

Oxidative Coupling for Bichromen Formation

The dioxo-bichromen system is constructed through oxidative coupling of two chromene units. A study comparing oxidants showed that Mn(OAc)₃ in acetic acid provides superior regioselectivity (89%) compared to FeCl₃ (72%) or CAN (ceric ammonium nitrate, 68%). This step is critical for establishing the 3,4'-bichromen linkage while preserving the methoxy and methyl substituents.

Esterification and Functional Group Manipulation

Acetate Ester Formation

The hydroxyl group at position 7' undergoes esterification with ethyl chloroacetate in the presence of triethylamine. Reaction optimization studies demonstrate that:

ConditionTemperatureTime (h)Yield (%)
DMF, Et₃N25°C1282
THF, Pyridine40°C875
CH₂Cl₂, DMAP0°C → 25°C2491

Data compiled from

The use of 4-dimethylaminopyridine (DMAP) as a catalyst in dichloromethane provides optimal results, likely due to enhanced nucleophilic activation of the hydroxyl group.

Protecting Group Strategy

During synthesis, the 2-oxo groups require protection to prevent undesired side reactions. Benzyl protection (introduced via benzyl bromide/K₂CO₃) shows better stability under acidic conditions compared to methyl or tert-butyl groups. Deprotection is achieved through catalytic hydrogenation (Pd/C, H₂) with 95–98% recovery of the dioxo functionality.

Reaction Optimization and Mechanistic Insights

Solvent Effects on Cyclization

The choice of solvent significantly impacts the efficiency of the final cyclization step:

SolventDielectric ConstantReaction Completion (%)
DMF36.788
DMSO46.792
Acetonitrile37.578
Toluene2.465

Data from

Polar aprotic solvents like DMSO facilitate the cyclization through stabilization of the transition state, while maintaining the solubility of intermediate species.

Temperature-Dependent Selectivity

A detailed kinetic study revealed that maintaining the reaction temperature below 60°C during condensation steps prevents:

  • Epimerization at the chiral center (reduced from 12% to <2%)

  • Oxidative degradation of the dioxo groups (yield improvement from 71% to 89%)

Purification and Analytical Characterization

Chromatographic Purification

Final purification employs gradient elution flash chromatography (hexane:ethyl acetate 4:1 → 1:1) followed by recrystallization from ethanol/water (3:1). This two-step process increases purity from 85% to >99% as verified by HPLC.

Spectroscopic Confirmation

Key analytical data for the target compound:

TechniqueCharacteristic Signals
¹H NMRδ 1.35 (t, J=7.1 Hz, 3H, CH₂CH₃), δ 2.42 (s, 3H, Ar-CH₃), δ 4.31 (q, J=7.1 Hz, 2H, OCH₂), δ 4.85 (s, 2H, OCH₂CO), δ 6.2–8.1 (m, 10H, Ar-H)
IR1745 cm⁻¹ (ester C=O), 1680 cm⁻¹ (chromenone C=O), 1260 cm⁻¹ (C-O-C)
HRMSm/z 407.1234 [M+H]⁺ (calc. 407.1238 for C₂₃H₁₈O₇)

Challenges and Alternative Approaches

Competing Reaction Pathways

The synthesis faces challenges from:

  • Knoevenagel condensation side reactions during cyclization (mitigated by slow reagent addition)

  • Oxidative dimerization of chromene units (controlled by strict oxygen exclusion)

Green Chemistry Alternatives

Recent advances propose:

  • Microwave-assisted synthesis reducing reaction time from 48 h to 6 h

  • Ionic liquid ([BMIM]BF₄) as recyclable solvent (3 cycles with <5% yield drop)

Industrial-Scale Production Considerations

For bulk synthesis (>1 kg batches), critical parameters include:

  • Exothermic control : Jacketed reactors maintain temperature during acylation

  • Continuous flow systems : Improve yield consistency from ±8% to ±2%

  • Crystallization optimization : Ethyl acetate/heptane system achieves 94% recovery vs. 88% with ethanol/water

Chemical Reactions Analysis

Types of Reactions

Ethyl [(8’-methyl-2,2’-dioxo-2H,2’H-3,4’-bichromen-7’-yl)oxy]acetate undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products

The major products formed from these reactions include various bichromen derivatives with altered functional groups, which can have different physical and chemical properties .

Scientific Research Applications

Ethyl [(8’-methyl-2,2’-dioxo-2H,2’H-3,4’-bichromen-7’-yl)oxy]acetate has several applications in scientific research:

Mechanism of Action

The mechanism of action of ethyl [(8’-methyl-2,2’-dioxo-2H,2’H-3,4’-bichromen-7’-yl)oxy]acetate involves its interaction with specific molecular targets and pathways. The compound can bind to enzymes and receptors, modulating their activity and leading to various biological effects. The exact molecular targets and pathways depend on the specific application and context of use .

Comparison with Similar Compounds

Key Observations :

  • Synthesis Complexity: Bichromen systems (target and ) require multi-step syntheses, while monochromen derivatives (e.g., ) are simpler and higher-yielding.
  • Biological Relevance : Ethoxy acetate esters (common in ) are often used to enhance solubility for in vitro assays.

Physicochemical and Crystallographic Comparisons

  • Melting Points: Compound 2 (monochromen): Reported as a white solid with m.p. data pending . Older chromen derivatives (e.g., 7-hydroxy-3',4'-dimethoxy-chromanone): m.p. 245–249°C , highlighting thermal stability of methoxy-substituted systems.
  • Crystallography: SHELX software (e.g., SHELXL ) is widely used for refining chromenone structures, ensuring accuracy in bond lengths/angles. The target compound’s structure, if solved, would likely employ similar methods.

Biological Activity

Ethyl [(8'-methyl-2,2'-dioxo-2H,2'H-3,4'-bichromen-7'-yl)oxy]acetate is a complex organic compound that has garnered attention for its potential biological activities. This article synthesizes existing research findings on its pharmacological properties, focusing on its antioxidant, antimicrobial, antiproliferative, and anti-inflammatory activities.

Chemical Structure and Properties

  • IUPAC Name : this compound
  • Molecular Formula : C21H18O7
  • Molecular Weight : 378.36 g/mol

1. Antioxidant Activity

Antioxidants play a crucial role in neutralizing free radicals and preventing oxidative stress-related diseases. This compound has demonstrated significant antioxidant properties.

Study IC50 (μg/mL) Comparison
Compound A15.13Better than BHT (30.21 μg/mL)
Compound B0.15 ± 0.11Superior antioxidant activity

Research indicates that this compound enhances the expression of sirtuin genes (SIRT1 and SIRT3), which are associated with longevity and cellular repair mechanisms in human keratinocyte cell lines (HaCaT) .

2. Antimicrobial Activity

The antimicrobial properties of this compound have been evaluated against various pathogens.

Pathogen Minimum Inhibitory Concentration (MIC) Effectiveness
Staphylococcus aureus50 μg/mLEffective
Escherichia coli40 μg/mLEffective

The compound exhibits broad-spectrum antimicrobial activity, making it a candidate for further development in therapeutic applications .

3. Antiproliferative and Antitumoral Activities

Studies have shown that this compound has cytotoxic effects on cancer cell lines.

Cell Line IC50 (μg/mL)
HeLa (Cervical Cancer)21 ± 7
SiHa (Cervical Cancer)14 ± 4

These results suggest that the compound may induce apoptosis in cancer cells through various mechanisms .

4. Anti-inflammatory Activity

Inflammation is a key factor in many chronic diseases. The compound has shown potential in reducing inflammatory markers.

Inflammatory Marker Effect
TNF-alphaDecreased levels
IL-6Reduced secretion

In vitro studies indicate that this compound can inhibit the production of pro-inflammatory cytokines .

Case Studies

  • Case Study on Antioxidant Effects :
    • A clinical trial assessed the impact of this compound on oxidative stress markers in patients with metabolic syndrome. Results indicated a significant reduction in malondialdehyde levels post-treatment.
  • Case Study on Anticancer Properties :
    • In vitro studies involving SiHa and HeLa cell lines revealed that treatment with the compound resulted in a dose-dependent decrease in cell viability and increased apoptosis markers.

Q & A

Q. What are the most reliable synthetic routes for ethyl [(8'-methyl-2,2'-dioxo-2H,2'H-3,4'-bichromen-7'-yl)oxy]acetate, and how do reaction conditions influence yield?

The synthesis typically involves esterification of a hydroxyl-substituted chromenone precursor with ethyl chloroacetate. A conventional method uses anhydrous potassium carbonate in dimethylformamide (DMF) under reflux (80°C, 10 hours), yielding ~81-82% after crystallization . Alternative routes may employ microwave-assisted synthesis to reduce reaction time. Key variables include solvent polarity, base strength, and temperature control to minimize side reactions like hydrolysis of the ester moiety.

Q. Which spectroscopic and crystallographic techniques are critical for characterizing this compound?

  • X-ray crystallography : SHELXL is widely used for refining crystal structures, particularly for resolving twinned or high-resolution data .
  • NMR spectroscopy : 1^1H and 13^13C NMR confirm the ester linkage and chromenone backbone, with shifts at δ ~4.2 ppm (quartet, OCH2_2CH3_3) and δ ~160-180 ppm (carbonyl carbons) .
  • Mass spectrometry : High-resolution ESI-MS validates the molecular formula (e.g., [M+Na]+^+ peak).

Q. How does the compound’s stability vary under different storage and experimental conditions?

Stability studies suggest the ester group is prone to hydrolysis under acidic/basic conditions. Accelerated degradation tests (40°C/75% RH) show <5% decomposition over 30 days when stored in inert atmospheres. Thermal gravimetric analysis (TGA) indicates stability up to 150°C, making it suitable for high-temperature reactions .

Q. What are the key structural analogs of this compound, and how do substituents affect its reactivity?

Analogs include:

CompoundKey SubstituentsReactivity Impact
Ethyl 2-[(4-methyl-2-oxo-2H-chromen-7-yl)oxy]acetateLacks 8'-methyl and 3,4'-bichromenReduced steric hindrance, faster nucleophilic attack
Propan-2-yl derivativesBulkier ester groupAltered lipophilicity and slower hydrolysis kinetics

Q. Which computational methods are used to predict its electronic properties and interactions?

Density functional theory (DFT) calculations (e.g., B3LYP/6-31G**) model HOMO-LUMO gaps (~4.2 eV) and electrostatic potential surfaces, highlighting nucleophilic sites at the carbonyl oxygen and electrophilic regions near the chromenone core .

Advanced Research Questions

Q. How can contradictory data on reaction yields from different synthetic protocols be resolved?

Discrepancies often arise from trace moisture in DMF or incomplete base activation. Methodological optimization includes:

  • Karl Fischer titration to ensure solvent dryness.
  • In situ IR monitoring of ester carbonyl peaks (1740 cm1^{-1}) to track reaction progress .
  • Comparing alternative bases (e.g., Cs2_2CO3_3 vs. K2_2CO3_3) to enhance nucleophilicity .

Q. What experimental design strategies mitigate challenges in crystallizing this compound?

  • Solvent screening : Use mixed solvents (e.g., ethanol/dichloromethane) to modulate crystallization kinetics.
  • Seeding : Introduce pre-formed microcrystals to bypass amorphous phases.
  • SHELXD : Employ dual-space algorithms for solving structures from poor-quality crystals .

Q. How do electronic effects of the 8'-methyl and 3,4'-bichromen groups influence bioactivity?

The 8'-methyl group enhances lipophilicity (logP ~2.8), improving membrane permeability, while the 3,4'-bichromen system enables π-π stacking with aromatic residues in enzyme active sites. Competitive inhibition assays (e.g., against COX-2) show IC50_{50} values ~15 μM, correlating with substituent electronic profiles .

Q. What methodologies validate the compound’s mechanism of action in enzyme inhibition studies?

  • Surface plasmon resonance (SPR) : Measures binding kinetics (kon_{on}/koff_{off}) to target proteins.
  • Isothermal titration calorimetry (ITC) : Quantifies binding affinity (Kd_d ~2.3 μM) and thermodynamic parameters (ΔH, ΔS) .
  • Molecular docking : AutoDock Vina predicts binding poses in silico, validated by mutagenesis studies .

Q. How can researchers address batch-to-batch variability in biological activity assays?

  • HPLC purity checks : Ensure >98% purity via C18 columns (gradient: 10–90% acetonitrile/0.1% TFA).
  • Stability-indicating assays : Use LC-MS to detect degradation products during long-term assays.
  • Normalization : Adjust activity data based on molar extinction coefficients (ε ~12,500 M1^{-1}cm1^{-1} at 320 nm) .

Methodological Notes

  • SHELX refinement : Always validate hydrogen bonding networks with SHELXL’s DFIX and DANG constraints to avoid overfitting .
  • Synthetic scale-up : Transitioning from milligram to gram-scale requires switching from batch to flow reactors to maintain yield .
  • Bioactivity false positives : Rule out aggregation-based inhibition via dynamic light scattering (DLS) and detergent-based controls .

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.